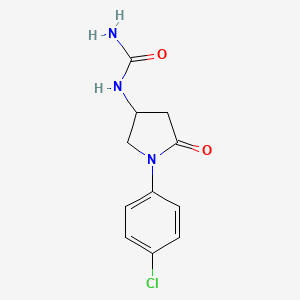

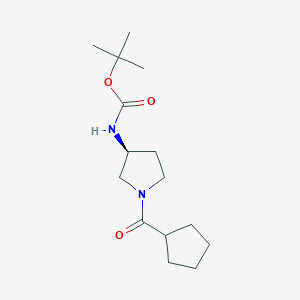

![molecular formula C18H11Cl3N4O B2867564 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-52-2](/img/structure/B2867564.png)

1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of imidazothiazole . It has been used in the activation of mouse constitutive androstane receptor (CAR) and human CAR . It has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H12N3OCl3S . It has a molecular weight of 436.74 .Physical And Chemical Properties Analysis

The compound is a solid with a solubility of 28 mg/mL in DMSO and is insoluble in water . It should be stored in a desiccated condition at -20°C .科学的研究の応用

Antimicrobial and Anticancer Activity

A study by Hafez et al. (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial and anticancer activities. Some compounds, including those structurally related to 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibited higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity [Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S. (2016)].

Adenosine Receptor Affinity

Research by Harden et al. (1991) on pyrazolo[3,4-d]pyrimidines, including analogues of 1-methylisoguanosine, revealed these compounds exhibit A1 adenosine receptor affinity. Compounds with a 3-chlorophenyl group, similar to the one , showed significant activity [Harden, F., Quinn, R., & Scammells, P. (1991)].

Ecofriendly Energy Source in Chemical Synthesis

Al-Zaydi (2009) utilized microwave irradiation, an ecofriendly energy source, for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. This approach included reactants structurally related to the compound , suggesting potential for ecofriendly synthesis methods [Al‐Zaydi, K. (2009)].

Design and Synthesis for Antitumor Applications

A study by Kandeel et al. (2012) involved the synthesis of pyrazolo[3,4-d]pyrimidines, with some compounds showing potent antitumor activity on various cell lines. This study implies the potential of derivatives of the compound for antitumor applications [Kandeel, M., Mohamed, L. W., Abd El Hamid, M. K., & Negmeldin, A. T. (2012)].

Antimicrobial Study of Heterocyclics

Reddy et al. (2010) synthesized linked heterocyclic compounds containing pyrazole-pyrimidine, showing good inhibitory activity against various microbes. This research highlights the antimicrobial potential of compounds related to the compound of interest [Reddy, C. S., Devi, M. V., Sunitha, M., & Nagaraj, A. (2010)].

作用機序

特性

IUPAC Name |

1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O/c19-12-2-4-13(5-3-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-1-6-15(20)16(21)7-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARGDUSBGBFHLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

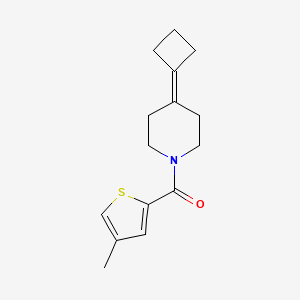

![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)

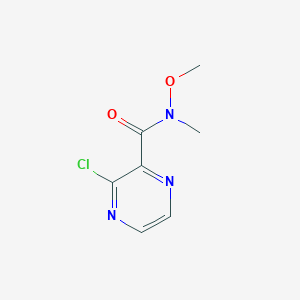

![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)

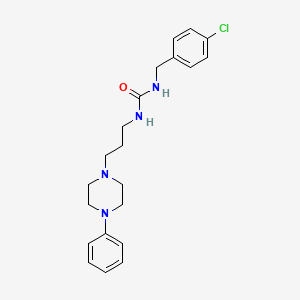

![N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2867491.png)

![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)

![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)